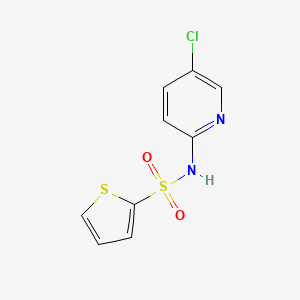![molecular formula C15H26N4O2 B5541194 {(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)
{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidinyl and pyrazolyl derivatives involves reactions such as the condensation of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents, yielding diaryl pyrrolopyridinols, which upon acylation produce corresponding acetates (Kobayashi et al., 2011). Similarly, the use of Bredereck’s reagent facilitates the synthesis of complex heterocyclic compounds starting from simple aldehydes (Malathi & Chary, 2019).
Molecular Structure Analysis
The structural determination of pyrazolyl derivatives via X-ray diffraction reveals intricate details about their crystalline arrangement and molecular conformation, offering insights into their molecular geometry and stability (Cao et al., 2010). The elucidation of these structures is crucial for understanding the reactivity and potential applications of these molecules.
Chemical Reactions and Properties
The chemical reactivity of pyrazolyl and pyrrolidinyl compounds is highlighted by their participation in various organic transformations, including N-acylation and cyclization reactions, which are fundamental in constructing complex molecular architectures (Koch et al., 1990). These reactions are pivotal for synthesizing novel compounds with potential biological activity.
Physical Properties Analysis
Investigations into the physical properties, such as solubility and phase behavior in binary mixtures, provide essential information on the interaction of these molecules with solvents, which is vital for their application in various fields (Marczak et al., 2004).
Chemical Properties Analysis
The study of chemical properties, including the reactivity towards nucleophiles and the ability to form heterocyclic compounds through reactions with mono- and difunctional nucleophiles, underscores the versatility of these molecules in synthetic organic chemistry (Sokolov & Aksinenko, 2010).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One application involves the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents. This reaction is part of a broader study exploring the synthesis and functionalization of pyrrolopyridine derivatives, which are valuable for their potential use in pharmaceuticals and materials science (Kobayashi et al., 2011).
Reaction Mechanisms and Catalysis
Another area of research focuses on the reaction mechanisms and catalysis, such as the nucleophile-assisted cyclization of β-propargylamino acrylic compounds catalyzed by gold(i). This process facilitates the rapid construction of multisubstituted tetrahydropyridines and their fused derivatives, demonstrating the versatility of using transition metal catalysis for synthesizing complex nitrogen-containing heterocycles (Matouš et al., 2020).
Novel Organic Synthesis Methodologies
The compound is also utilized in novel organic synthesis methodologies, such as one-pot multistep reactions for the synthesis of complex organic molecules. For instance, the one-pot three-component reaction for the synthesis of pyran annulated heterocyclic compounds, using 4-(dimethylamino)pyridine (DMAP) as a catalyst, highlights the efficiency and environmental benefits of multicomponent reactions in organic synthesis (Khan et al., 2011).
Propiedades
IUPAC Name |
1-[(3R,4R)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12-4-6-16-19(12)7-5-15(21)18-9-13(8-17(2)3)14(10-18)11-20/h4,6,13-14,20H,5,7-11H2,1-3H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTWOTBKOCDRSN-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)N2CC(C(C2)CO)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=NN1CCC(=O)N2C[C@H]([C@H](C2)CO)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)
![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)
![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)
![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)